(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrolidine: A five-membered ring with a nitrogen atom.
Piperidine: A six-membered ring with a nitrogen atom in the sp3-hybridized state.
Uniqueness
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
1956437-57-2 |
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Molecular Formula |
C9H17ClN2O2 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1 |
InChI Key |
DUZMXZVSNZBVSK-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNCCC1N2C[C@@H](CC2=O)O.Cl |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)O.Cl |
Origin of Product |
United States |
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